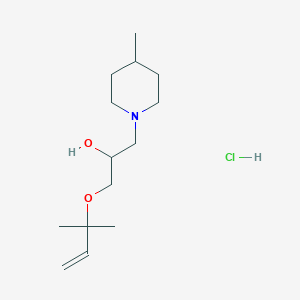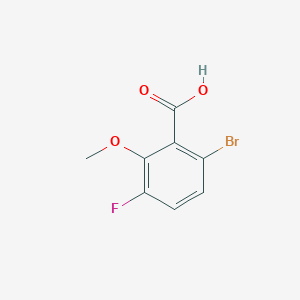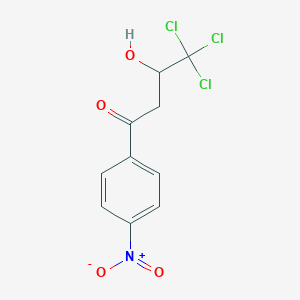
3-bromo-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is 3-bromo-N-(2-fluorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-bromo-N-(2-fluorophenyl)propanamide is 1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Fluorescence Turn-On Sensing of Fluoride Ions
The research into anion sensors based on main group elements led to the synthesis of bromide salts of tetraarylstibonium cations. These compounds, including derivatives with aryl groups like 1-pyrenyl and 3-perylenyl, exhibit fluorescence turn-on sensing capabilities for fluoride ions in water. The detection mechanism relies on the formation of fluorostiboranes, which show marked fluorescence intensity enhancement, demonstrating the potential of these compounds for selective fluoride ion sensing in environmental and drinking water samples (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Synthesis of Fluorescent ATRP Initiators
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and characterized, revealing its molecular structure through various spectroscopic methods. This compound showed efficiency as a fluorescent atom transfer radical polymerization (ATRP) initiator for acrylates polymerization, illustrating its application in the development of new materials with specific fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Deprotonation Studies Leading to β-Lactams or Acrylanilides
Investigations into the reactivity of 3-bromo-N-(p-bromophenyl)propanamide revealed two distinct pathways upon deprotonation, leading to either β-lactams or acrylanilides depending on the experimental conditions. This study highlights the selective synthesis of molecules with significant biological activities, showcasing the compound's utility in producing biologically active structures under controlled conditions (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of the title compound, linking 3-bromophenyl and 4-fluorophenyl rings via a prop-2-en-1-one spacer, was analyzed, revealing how molecules are linked by C—H⋯π interactions. This analysis provides insights into the structural basis for the compound's reactivity and potential applications in material science and molecular engineering (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).
Dual Inhibitory Potential Analgesic Agents
A novel flurbiprofen analogue, integrating dual inhibitory action against FAAH and COX, was developed, showing potential as an analgesic agent. This compound, through its competitive, reversible inhibition of FAAH and substrate-selective inhibition of COX, underscores the therapeutic potential of dual-action compounds for pain management and inflammation (Deplano et al., 2021).
Safety and Hazards
Safety information for 3-bromo-N-(2-fluorophenyl)propanamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in well-ventilated areas .
Propriétés
IUPAC Name |
3-bromo-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUOWJWFMUGSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734199.png)
![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)

![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)


![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)